molecular formula C5H6F2N2O B3324948 (5-(Difluoromethyl)oxazol-4-yl)methanamine CAS No. 2013057-20-8

(5-(Difluoromethyl)oxazol-4-yl)methanamine

Katalognummer B3324948
CAS-Nummer: 2013057-20-8
Molekulargewicht: 148.11
InChI-Schlüssel: VLDIJHNFXUULSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(5-(Difluoromethyl)oxazol-4-yl)methanamine” is a chemical compound with the CAS Number: 2287302-58-1 . It is also known as “[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride” and has a molecular weight of 184.57 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6F2N2O.ClH/c6-5(7)4-3(1-8)9-2-10-4;/h2,5H,1,8H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight were not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

A study explored the antimicrobial and antifungal properties of methanamine derivatives, including compounds related to (5-(Difluoromethyl)oxazol-4-yl)methanamine. These compounds demonstrated moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Chemical Characterization

Another study focused on the synthesis of quinazoline-based ruthenium complexes, starting from compounds structurally similar to this compound. These complexes were utilized in efficient transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Novel Compound Synthesis

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative of this compound, was synthesized using a polyphosphoric acid condensation route. This study demonstrated the potential for creating novel compounds for various applications (Shimoga, Shin, & Kim, 2018).

Oxazole Synthesis

A study reported the facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles, closely related to this compound. This synthesis involved copper(II)-catalyzed and TBHP/I2-mediated tandem oxidative cyclization, highlighting an important methodology in oxazole chemistry (Wei, Yu, Chen, Deng, Zhang, & Cao, 2011).

Biased Agonists for Neurological Applications

A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors, indicating potential neurological applications. This research showcased the possibilities ofusing similar compounds for developing antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis of Benzofuran and Indol Methanamine Derivatives

Research on the novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, related to this compound, revealed a new synthesis approach. This methodology could generate various substituted methanamine compounds, expanding the scope of chemical synthesis (Schlosser et al., 2015).

Synthesis of Pseudopeptides

Copper (triazole-5-yl)methanamine complexes, related to the compound , were used for synthesizing pyridine-containing pseudopeptides. This showcases the potential of such compounds in peptide synthesis and related pharmaceutical applications (Akbarikalani et al., 2020).

Bone Disorder Treatment

A compound structurally similar to this compound was identified as a lead for treating bone disorders. This discovery highlights the potential of such compounds in developing treatments for conditions affecting bone health (Pelletier et al., 2009).

Anticoagulant Agents

A study synthesized 1,3,4-oxadiazoles, related to this compound, as potential anticoagulant agents. This research contributes to the development of new medicinal compounds for blood-related disorders (Iyer et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-3(1-8)9-2-10-4/h2,5H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDIJHNFXUULSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Reactant of Route 2
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Reactant of Route 3
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Reactant of Route 5
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-(Difluoromethyl)oxazol-4-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.